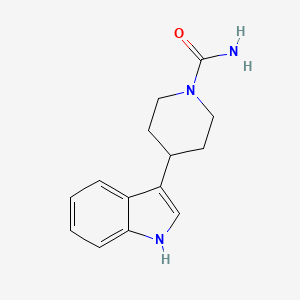

4-(1H-indol-3-yl)piperidine-1-carboxamide

Description

BenchChem offers high-quality 4-(1H-indol-3-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-3-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,16H,5-8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZTOFKUDWLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272534 | |

| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929975-37-1 | |

| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Indol-3-yl)-1-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-(1H-indol-3-yl)piperidine-1-carboxamide

Abstract

The confluence of indole and piperidine scaffolds in a single molecular entity presents a compelling profile for medicinal chemistry, given the prevalence of these heterocycles in numerous pharmacologically active agents. This technical guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 4-(1H-indol-3-yl)piperidine-1-carboxamide. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causal logic behind the analytical strategy, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques forms a self-validating system for structural confirmation. We detail field-proven protocols, interpret predictive data, and illustrate the analytical workflow, providing researchers and drug development professionals with a robust framework for characterizing complex heterocyclic molecules.

Introduction: The Analytical Imperative

The process of structural elucidation is the foundational step that transforms a newly synthesized or isolated compound from an unknown entity into a precisely defined structure. This knowledge is paramount for understanding a molecule's reactivity, biological activity, and potential applications. The target molecule, 4-(1H-indol-3-yl)piperidine-1-carboxamide, incorporates three key pharmacophoric features: an indole ring, a piperidine linker, and a primary carboxamide group. The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. Similarly, the piperidine ring is a common scaffold used to modulate physicochemical properties and vector functional groups toward biological targets. The carboxamide functional group is a versatile hydrogen bond donor and acceptor, critical for molecular recognition at receptor sites.

Given this composite structure, a rigorous and orthogonal analytical approach is not merely procedural but essential for confirming the precise connectivity and isomeric form, ensuring that subsequent biological or material science investigations are based on a molecule of confirmed identity.

Molecular Structure:

Foundational Analysis: Mass Spectrometry (MS)

2.1. Principle & Rationale

High-Resolution Mass Spectrometry (HRMS) is the logical starting point in any structural elucidation workflow. Its primary function is to provide an extremely accurate mass measurement of the parent molecule, which allows for the unambiguous determination of its elemental composition. This technique validates the success of the synthesis and establishes the molecular formula, which is the cornerstone upon which all subsequent spectroscopic data will be interpreted. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺, minimizing initial fragmentation and simplifying spectral interpretation.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. This solution is further diluted to a final concentration of ~1-10 µg/mL. A trace amount of formic acid (0.1% v/v) is added to the solvent to promote protonation and enhance the formation of the [M+H]⁺ ion.

-

Instrumentation: Data is acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, which provides the high mass accuracy (<5 ppm) required.

-

Data Acquisition: The sample is introduced via direct infusion or through an LC system. The spectrometer is operated in positive ion mode, scanning a mass range of m/z 100-500.

-

Analysis: The exact mass of the most intense ion in the spectrum (corresponding to [M+H]⁺) is determined and used to calculate the elemental composition using the instrument's software. Tandem MS (MS/MS) experiments can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to probe its fragmentation pathways, offering clues to the molecule's structure.

2.3. Data Interpretation & Expected Results

For C₁₄H₁₇N₃O, the combination of MS and MS/MS data provides a powerful confirmatory layer.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₄H₁₇N₃O | Corresponds to a Degree of Unsaturation of 8. |

| Exact Mass | 243.1372 | Monoisotopic mass of the neutral molecule. |

| [M+H]⁺ (HRMS) | 244.1444 | The experimentally observed m/z value in ESI+. |

| Nitrogen Rule | Odd Molecular Mass | Consistent with the presence of an odd number (3) of nitrogen atoms. |

| Key Fragment (MS/MS) | m/z 201.1386 | Corresponds to the loss of the carboxamide group (-CONH₂) as isocyanic acid (HNCO), [M+H-43]⁺. |

| Key Fragment (MS/MS) | m/z 130.0651 | Characteristic fragment of the indolemethylene cation, arising from cleavage at the piperidine ring. |

2.4. Visualization: Predicted MS/MS Fragmentation

Caption: Predicted fragmentation of the protonated molecule.

Functional Group Identification: Infrared (IR) Spectroscopy

3.1. Principle & Rationale

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It serves as a rapid and effective method for identifying the presence of key functional groups, providing a "molecular fingerprint." For our target compound, IR spectroscopy is expected to confirm the presence of the N-H bonds in the indole and amide, the C=O bond of the amide, and the aromatic and aliphatic C-H bonds.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly on the diamond crystal of an ATR accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is recorded first and automatically subtracted from the sample spectrum.

-

Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic functional groups.

3.3. Data Interpretation & Expected Results

The IR spectrum provides a quick validation of the major functional groups synthesized into the final structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Corroborating Evidence |

| ~3400 | Medium, Sharp | Indole N-H Stretch | Confirms the presence of the indole N-H. |

| ~3350 & ~3180 | Medium, Broad | Amide N-H Stretch (asymmetric & symmetric) | Confirms the primary amide (-CONH₂). |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Consistent with the indole ring. |

| 2950-2850 | Medium | Aliphatic C-H Stretch | Confirms the piperidine ring. |

| ~1660 | Strong | Amide I Band (C=O Stretch) | Confirms the carboxamide carbonyl group. |

| ~1610 | Medium | Amide II Band (N-H Bend) | Supports the primary amide structure. |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch | Supports the presence of the indole ring. |

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Principle & Rationale

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. While MS confirms the formula and IR identifies functional groups, NMR maps the complete carbon-hydrogen framework. Through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can determine the chemical environment of each proton and carbon, establish direct (¹JCH) and long-range (²⁻³JCH) connectivity, and piece the entire molecular puzzle together with confidence.

4.2. Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of labile N-H protons, allowing them to be observed as distinct signals.

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

1D: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

-

2D: Gradient-selected COSY, HSQC, and HMBC experiments are run using standard instrument parameters. The HMBC experiment is optimized for a long-range coupling constant of ~8 Hz to observe 2- and 3-bond correlations.

-

4.3. Data Interpretation & Predicted Spectra

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum can be divided into distinct regions, each providing specific structural information.

| δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.8 | s | 1H | H-1 (Indole N-H) | Deshielded, exchangeable proton. |

| ~7.5 | d | 1H | H-4 | Aromatic proton, ortho to the ring fusion. |

| ~7.3 | d | 1H | H-7 | Aromatic proton, ortho to the ring fusion. |

| ~7.1 | s | 1H | H-2 | Singlet, characteristic of the indole C2-H. |

| ~7.0 | t | 1H | H-6 | Aromatic proton, coupled to H-5 and H-7. |

| ~6.9 | t | 1H | H-5 | Aromatic proton, coupled to H-4 and H-6. |

| ~6.5 | br s | 2H | -CONH₂ | Exchangeable amide protons. |

| ~4.1 | d | 2H | H-2', H-6' (ax) | Piperidine protons adjacent to N, deshielded. |

| ~2.9 | t | 2H | H-2', H-6' (eq) | Piperidine protons adjacent to N. |

| ~2.7 | m | 1H | H-4' | Methine proton, coupled to indole and piperidine protons. |

| ~1.8 | d | 2H | H-3', H-5' (ax) | Piperidine protons. |

| ~1.6 | m | 2H | H-3', H-5' (eq) | Piperidine protons. |

¹³C NMR (101 MHz, DMSO-d₆)

The carbon spectrum confirms the number of unique carbon environments.

| δ (ppm) | Assignment | Rationale |

| ~158.0 | C=O | Carboxamide carbonyl carbon. |

| ~136.5 | C-7a | Indole quaternary carbon. |

| ~127.0 | C-3a | Indole quaternary carbon. |

| ~124.0 | C-2 | Indole methine carbon. |

| ~121.0 | C-6 | Indole methine carbon. |

| ~119.0 | C-4 | Indole methine carbon. |

| ~118.5 | C-5 | Indole methine carbon. |

| ~113.0 | C-3 | Indole quaternary carbon, shielded by attachment to piperidine. |

| ~111.5 | C-7 | Indole methine carbon. |

| ~44.0 | C-2', C-6' | Piperidine carbons adjacent to nitrogen. |

| ~33.0 | C-4' | Piperidine methine carbon attached to indole. |

| ~31.5 | C-3', C-5' | Piperidine carbons. |

4.4. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR builds the final structure.

-

COSY (¹H-¹H Correlation): This experiment is critical for tracing the proton-proton connectivities. It will show correlations between H-4/H-5/H-6/H-7 in the indole aromatic ring and, crucially, trace the entire spin system of the piperidine ring from H-2'/H-3' through H-4' to H-5'/H-6'.

-

HSQC (¹H-¹³C Correlation): This experiment unambiguously assigns each proton to its directly attached carbon. For example, the proton signal at ~7.1 ppm will correlate to the carbon signal at ~124.0 ppm, confirming their assignment as H-2 and C-2, respectively.

-

HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for connecting the individual fragments. The most important correlations to observe are:

-

Indole to Piperidine: A correlation from the indole H-2 proton (~7.1 ppm) to the piperidine C-4' carbon (~33.0 ppm) and the indole C-3 carbon (~113.0 ppm) definitively establishes the connection point between the two ring systems.

-

Piperidine to Carboxamide: Correlations from the piperidine H-2'/H-6' protons (~4.1/2.9 ppm) to the carboxamide carbonyl carbon (~158.0 ppm) confirm that the carboxamide group is attached to the piperidine nitrogen.

-

4.5. Visualization: Key HMBC Correlations

Caption: Key HMBC correlations confirming the molecular assembly.

Definitive Proof: Single-Crystal X-Ray Crystallography

5.1. Principle & Rationale

While the combination of MS and NMR provides incontrovertible evidence for the structure in solution, single-crystal X-ray crystallography offers the "gold standard" for absolute structural proof in the solid state. It provides a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and torsional angles, confirming connectivity and stereochemistry without ambiguity.

5.2. Experimental Protocol

-

Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/ethyl acetate).

-

Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a final model with atomic coordinates.

5.3. Expected Outcome

The crystallographic data would provide the ultimate confirmation of the proposed structure. Furthermore, it would reveal details about the solid-state conformation (e.g., the chair conformation of the piperidine ring) and any intermolecular interactions, such as hydrogen bonding involving the indole N-H and the amide N-H₂ and C=O groups, which govern the crystal packing.

Integrated Analysis: The Self-Validating Workflow

Caption: The integrated workflow for structure elucidation.

Conclusion

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC, National Center for Biotechnology Information. [Link]

-

Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO. [Link]

-

Characterisation and Determination of Indole Alkaloids in Frog-Skin Secretions by Electrospray Ionisation Ion Trap Mass Spectrometry. PubMed, National Center for Biotechnology Information. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. *Notulae Botanicae Hort

Synthesis of novel indolylpiperidine carboxamide derivatives

An In-depth Technical Guide to the Synthesis of Novel Indolylpiperidine Carboxamide Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Indolylpiperidine Carboxamide Scaffold

In the landscape of modern medicinal chemistry, the indolylpiperidine carboxamide framework has emerged as a privileged scaffold. Its remarkable versatility allows for the precise three-dimensional positioning of pharmacophoric features, making it a cornerstone for designing potent and selective modulators of various biological targets. Compounds built around this core have shown significant promise in diverse therapeutic areas, including neurodegenerative diseases, inflammation, and oncology.[1][2][3]

The indole moiety, often serving as a hydrogen bond donor or a hydrophobic recognition element, is a common feature in many natural products and approved drugs.[4][5] The piperidine ring provides a saturated, non-planar scaffold that can be substituted to explore vectors into solvent-exposed regions or deep into receptor pockets, influencing properties like solubility, metabolic stability, and target affinity.[6] Linking these two critical fragments is the carboxamide group, a robust and synthetically accessible linker that establishes a key hydrogen bonding pattern and maintains a degree of conformational rigidity.

This guide provides a comprehensive overview of the core synthetic strategies, rational design principles, and detailed experimental protocols for the synthesis of novel indolylpiperidine carboxamide derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of their synthesis and optimization.

Core Synthetic Strategy: A Retrosynthetic Blueprint

The most logical and widely adopted approach to constructing indolylpiperidine carboxamides is through a convergent synthesis, culminating in the formation of the central amide bond. This strategy allows for the independent synthesis and diversification of the indole and piperidine fragments before their final assembly, maximizing modularity and efficiency.

A general retrosynthetic analysis breaks the target molecule down into two key building blocks: an appropriately substituted indole carboxylic acid and an aminopiperidine derivative.

Caption: Retrosynthetic analysis of the indolylpiperidine carboxamide scaffold.

This guide will systematically address the synthesis of these key intermediates followed by a detailed examination of the crucial amide coupling reaction.

Part 1: Synthesis of the Indole Carboxylic Acid Core

The indole core can be synthesized through various classical methods, such as the Fischer or Gassman indole syntheses, which are particularly useful when substituted anilines are readily available.[7] However, a more common and versatile approach involves the functionalization of a pre-existing indole ring to introduce the required carboxylic acid moiety at either the C2 or C3 position.

Synthesis of Indole-2-Carboxylic Acids

Indole-2-carboxylic acids are valuable precursors. A reliable method involves the reaction of indole with trifluoroacetic anhydride, followed by hydrolysis. For N-substituted indoles, direct lithiation at the C2 position followed by quenching with carbon dioxide is a highly effective strategy.

Synthesis of Indole-3-Carboxylic Acids

Indole-3-carboxylic acids are often more straightforward to prepare. The Vilsmeier-Haack reaction on indole yields indole-3-carboxaldehyde, which can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Part 2: Synthesis of the Aminopiperidine Core

The aminopiperidine fragment is the second critical building block. Its synthesis offers numerous opportunities for introducing diversity.

-

From Pyridines: The catalytic hydrogenation of aminopyridines over catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) is a direct method to obtain aminopiperidines.[8] This method is robust but may be sensitive to other functional groups.

-

From Piperidones: Reductive amination of a substituted piperidone is a highly versatile strategy. The ketone can be reacted with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired aminopiperidine.[9]

-

From Dihalides: A one-pot cyclocondensation of alkyl dihalides with primary amines can be an efficient route, particularly under microwave irradiation.[8]

Part 3: The Crucial Junction: Amide Bond Formation

The formation of the amide bond is the linchpin of the entire synthetic strategy. The success of this step hinges on the appropriate activation of the carboxylic acid. While the use of acyl chlorides is possible, it is often too harsh for complex, functionalized substrates. Peptide coupling reagents are the preferred choice due to their mild conditions and high efficiency.[10][11]

Common Amide Coupling Reagents

| Reagent Name | Full Name | Key Advantages | Considerations |

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea byproduct (easy removal); mild conditions. | Often used with an additive like HOBt to suppress racemization and improve efficiency.[11] |

| DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, fast reaction times, low racemization. | More expensive; requires careful handling. |

| T3P | Propylphosphonic Anhydride | Excellent for hindered substrates; byproducts are water-soluble. | Often requires a tertiary amine base. |

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable, general procedure for the coupling of an indole carboxylic acid with an aminopiperidine derivative.[11]

Workflow Diagram

Caption: General workflow for amide bond formation and purification.

Materials:

-

Indole-3-carboxylic acid (1.0 equivalent)

-

Substituted aminopiperidine (1.0 - 1.2 equivalents)

-

EDC·HCl (1.2 - 1.5 equivalents)

-

HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the indole carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (2.7 equiv.) to the stirred mixture. Maintain the temperature at 0 °C and stir for 15-20 minutes to allow for the formation of the activated HOBt ester.

-

Amine Addition: In a separate flask, dissolve the aminopiperidine (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted reagents and acidic/basic byproducts.[11]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM), to afford the pure indolylpiperidine carboxamide derivative.[11]

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous. Consider a more powerful coupling reagent like HATU for sterically hindered substrates.

-

Solubility Issues: If starting materials have poor solubility in DCM, DMF can be used as a solvent. Note that the aqueous workup will be different; typically involving dilution with ethyl acetate and extensive washing with water/brine.[11]

Part 4: Rational Design and Structure-Activity Relationship (SAR) Insights

The synthesis of novel derivatives is driven by the goal of improving potency, selectivity, or pharmacokinetic properties. The modular nature of the synthesis allows for systematic structural modifications.

Case Study: CB1 Receptor Allosteric Modulators

Research into 1H-indole-2-carboxamide derivatives as allosteric modulators of the Cannabinoid 1 (CB1) receptor provides excellent SAR insights.[12]

| Compound Ref. | Indole C3-Substituent | Indole C5-Substituent | Phenyl Ring C4-Substituent | Activity (IC₅₀, nM)[12] |

| 1 | -CH₂CH(CH₃)₂ | Cl | Piperidinyl | 853 |

| 45 | H | Cl | Diethylamino | 79 |

| 46 | -CH₃ | F | Piperidinyl | 632 |

| 49 | H | Cl | Piperidinyl | 212 |

Analysis of SAR Data:

-

Indole C3-Position: Smaller substituents (H or Me) are preferred over bulkier groups. The most potent compound, 45 , has no substituent (H) at this position, suggesting that bulk is detrimental to activity.[12]

-

Indole C5-Position: Halogen substitution (Cl or F) appears to be a favorable feature for these modulators.

-

Phenyl Ring C4-Position: The nature of the amine on the distal phenyl ring is critical. The diethylamino group in compound 45 resulted in a more than 10-fold increase in potency compared to the piperidinyl group in compound 1 .[12] This highlights the sensitivity of the target protein to modifications in this region.

The Role of Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy to fine-tune molecular properties while retaining biological activity.[13] For instance, the amide bond itself can be replaced by metabolically stable surrogates like a 1,2,4-triazole or a trifluoroethylamine to improve pharmacokinetic profiles.[13][14] Similarly, replacing a carboxylic acid with a tetrazole can enhance oral bioavailability and metabolic stability.[15][16][17] This approach is a key strategy in navigating from a lead compound to a clinical candidate.

Part 5: Characterization of Final Compounds

Unambiguous characterization of newly synthesized derivatives is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure. The ¹H NMR spectrum should show characteristic signals for the indole NH (typically δ 10-12 ppm, unless N-substituted), aromatic protons, and the distinct patterns of the piperidine ring protons.[3][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[10]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound, which should typically be >95% for biological screening.[10]

Conclusion and Future Directions

The synthesis of novel indolylpiperidine carboxamide derivatives is a dynamic and impactful area of drug discovery. The convergent synthetic strategy, centered on robust amide coupling reactions, provides a reliable and flexible platform for generating diverse chemical libraries. By integrating rational design principles, understanding structure-activity relationships, and employing strategic bioisosteric replacements, researchers can efficiently optimize these scaffolds for enhanced therapeutic potential. Future efforts will likely focus on developing more complex, stereochemically defined piperidine cores and exploring novel bioisosteres for the indole and carboxamide moieties to unlock new pharmacological profiles and address unmet medical needs.

References

-

Baek, A., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. Available at: [Link]

-

Adam, G.C., et al. (2011). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm. Available at: [Link]

-

Chen, H., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry. Available at: [Link]

-

Jadhav, S.B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Asian Journal of Chemistry. Available at: [Link]

-

Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Bheemavarapu, H., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]

-

Prezzavento, O., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

-

Shukla, S., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]

-

Ragaini, F., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Available at: [Link]

-

Naveen, K.T., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. Available at: [Link]

-

Singh, S., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]

-

GenG, P., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry. Available at: [Link]

-

Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

-

Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. Available at: [Link]

-

Synapse. (2025). What is the role of bioisosterism in drug design?. Patsnap. Available at: [Link]

-

Unknown Author. (2018). Synthesis of indole‐3‐carboxamides. ResearchGate. Available at: [Link]

-

Scarpin, G. (1991). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

-

Organic Chemistry Portal. (2024). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. theaspd.com [theaspd.com]

- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. Piperidine synthesis [organic-chemistry.org]

- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jbarbiomed.com [jbarbiomed.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 18. mdpi.com [mdpi.com]

In Vitro Screening Cascade for 4-(1H-indol-3-yl)piperidine-1-carboxamide: A Technical Guide to GPCR Target Profiling

Executive Summary & Rationale

The compound 4-(1H-indol-3-yl)piperidine-1-carboxamide represents a highly privileged pharmacophore in medicinal chemistry. The indole-piperidine scaffold is structurally homologous to endogenous indoleamines (e.g., serotonin) and is a well-documented motif for targeting G protein-coupled receptors (GPCRs), particularly the 1[1],[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard assay lists. Here, we establish a self-validating, causality-driven in vitro screening cascade. This cascade is designed so that each phase validates the previous one: Phase 1 confirms physical binding, Phase 2 validates that binding translates to a functional G-protein response, and Phase 3 ensures that this functional response is subject to normal physiological regulation. This systematic evaluation of target engagement, functional efficacy, and receptor regulation ensures robust data generation for hit-to-lead optimization.

Phase 1: Target Engagement via Competitive Radioligand Binding

Causality & Logic: Before assessing functional consequences, we must unequivocally establish that 4-(1H-indol-3-yl)piperidine-1-carboxamide directly occupies the orthosteric site of the target GPCR (e.g., 5-HT1A or 5-HT2A). Radioligand binding provides the equilibrium dissociation constant ( Ki ), 3[3].

Protocol: 5-HT Receptor Radioligand Displacement Assay

-

Membrane Preparation: Isolate cell membranes expressing the target GPCR (e.g., 5-HT1A) and resuspend in assay buffer4[4].

-

Ligand Incubation: In a 96-well microtiter plate, combine 100 µL of membrane suspension (approx. 10 µg protein), 50 µL of [3H] -8-OH-DPAT (for 5-HT1A) or [3H] -Ketanserin (for 5-HT2A) at a final concentration near its Kd (e.g., 1.5 nM), and 50 µL of the test compound at varying concentrations ( 10−11 to 10−5 M).

-

Equilibration: Incubate the plates for 120 minutes at 37 °C to ensure steady-state equilibrium.

-

Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail and measure retained radioactivity using a Microbeta plate reader. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Phase 2: Functional Efficacy Profiling ( [35S]GTPγS Assay)

Causality & Logic: Binding affinity ( Ki ) does not predict functional efficacy (agonist, antagonist, or inverse agonist). We utilize the [35S]GTPγS binding assay because it measures the most proximal event to receptor activation: the exchange of GDP for GTP on the G α subunit. This avoids the signal amplification and temporal complexities of downstream second messengers (like cAMP or Ca2+ ),5[5].

Protocol: [35S]GTPγS Binding Assay

-

Reaction Assembly: In 96-well plates, mix GPCR-expressing membranes (10 µ g/well ) with assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 10 µM GDP to maintain the G-protein in the basal state.

-

Compound Addition: Add 4-(1H-indol-3-yl)piperidine-1-carboxamide at concentrations spanning the established Ki .

-

Radiotracer Addition: Introduce 0.1 nM [35S]GTPγS . Incubate for 60 minutes at 30 °C.

-

Filtration: Terminate by rapid filtration through GF/B filters. Wash with ice-cold wash buffer.

-

Data Analysis: Measure bound radioactivity. Define basal binding (vehicle only) as 100%. Agonists will increase binding (>100%), antagonists will maintain basal levels but block a reference agonist, and6[6].

Phase 3: Desensitization and Receptor Internalization

Causality & Logic: Prolonged GPCR activation often leads to β -arrestin recruitment and subsequent receptor internalization, which clinically manifests as drug tolerance or tachyphylaxis. 7[7].

Protocol: High-Content Screening (HCS) Internalization Assay

-

Cell Plating: Seed cells expressing a fluorescently tagged GPCR (e.g., 5-HT-GFP) in 384-well optical bottom plates.

-

Stimulation: Treat cells with the test compound for 45-60 minutes at 37 °C.

-

Fixation: Fix cells with 4% paraformaldehyde and stain nuclei with Hoechst 33342.

-

Imaging & Analysis: Image using an automated HCS confocal system. Quantify the transition of fluorescence from the plasma membrane (smooth ring) to intracellular endosomes (punctate spots) using granular analysis algorithms.

Data Presentation: Representative Screening Profile

To facilitate rapid decision-making, quantitative outputs from the cascade must be consolidated. Table 1 illustrates a standardized data matrix for an indole-piperidine derivative progressing through the cascade.

Table 1: In Vitro Pharmacological Profile of 4-(1H-indol-3-yl)piperidine-1-carboxamide

| Assay Type | Target | Parameter | Value (nM) | Efficacy / Outcome |

| Radioligand Binding | 5-HT1A | Ki | 12.4±1.2 | High Affinity Binding |

| Radioligand Binding | 5-HT2A | Ki | >10,000 | No Significant Binding |

| [35S]GTPγS | 5-HT1A | EC50 | 28.7±3.1 | Partial Agonist ( Emax 65%) |

| cAMP Accumulation | 5-HT1A | IC50 | 35.2±4.0 | Gi -mediated Inhibition |

| Internalization (HCS) | 5-HT1A | EC50 | 145.0±12 | Low Arrestin Recruitment |

Workflow Visualization

The following diagram maps the logical progression of our screening cascade, ensuring that only high-confidence, mechanistically validated compounds progress to in vivo models.

Sequential in vitro screening cascade for GPCR-targeted indole-piperidine derivatives.

References

-

Title: Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

-

Title: A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines Source: PMC - NIH URL: 2

-

Title: Structural Analysis of Chemokine Receptor–Ligand Interactions Source: ACS Publications URL: 3

-

Title: In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form Source: PMC - NIH URL: 4

-

Title: The[35S]GTPγS binding assay: Approaches and applications in pharmacology Source: ResearchGate URL: 5

-

Title: Structure-Based Identification of Potent Natural Product Chemotypes as Cannabinoid Receptor 1 Inverse Agonists Source: MDPI URL: 6

-

Title: GPCR Internalization Assay Source: Creative Bioarray URL: 7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Based Identification of Potent Natural Product Chemotypes as Cannabinoid Receptor 1 Inverse Agonists | MDPI [mdpi.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Pharmacological Versatility of Indolylpiperidine Compounds: Mechanisms of Action and Target Interactions

Abstract The indolylpiperidine scaffold represents a privileged structure in modern medicinal chemistry, characterized by its remarkable ability to modulate a diverse array of neurological and systemic targets. By combining the electron-rich, hydrogen-bonding capacity of an indole ring with the basic, protonatable nitrogen of a piperidine core, these compounds can adapt to multiple distinct receptor and enzyme pockets. This technical whitepaper dissects the mechanisms of action of indolylpiperidine derivatives across key pharmacological targets—including cholinesterases, adrenoceptors, and serotonin receptors—and provides self-validating experimental workflows for their in vitro characterization.

The Indolylpiperidine Pharmacophore: Structural Rationale

The core mechanism of action for indolylpiperidine compounds is rooted in their bipartite structural dynamics. The piperidine nitrogen, which is predominantly protonated at physiological pH, acts as a critical anchor by forming salt bridges with conserved acidic residues (e.g., aspartate or glutamate) within target binding pockets. Simultaneously, the indole moiety engages in π−π stacking, cation- π interactions, and hydrogen bonding. This duality allows the scaffold to be synthetically tuned for high affinity and selectivity across disparate protein targets, ranging from G-protein coupled receptors (GPCRs) to complex enzymatic gorges.

Target-Specific Mechanisms of Action

Cholinesterases: The "Chameleon" Conformational Shift

In the pursuit of cognitive enhancers for Alzheimer's disease, indolylpiperidine hybrids have emerged as highly potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research into analogs of donepezil—where the tacrine moiety is replaced by a benzyl piperidine core—reveals a fascinating mechanism of action driven by structural plasticity, often termed 1[1].

-

AChE Interaction: The active site of AChE features a narrow, deep aromatic gorge. To inhibit this enzyme, the indolylpiperidine molecule adopts an extended conformation , allowing the piperidine core to anchor at the catalytic anionic site (CAS) at the bottom of the gorge, while the indole moiety spans outward to block the peripheral anionic site (PAS)[2].

-

BuChE Interaction: BuChE possesses a wider, more accommodating binding pocket that lacks several of the aromatic residues found in AChE. To maximize hydrophobic contacts and achieve potent inhibition, the indolylpiperidine molecule dynamically "flops" or folds into a compacted conformation[3].

Conformational adaptation ("chameleon-like" behavior) of indolylpiperidines in cholinesterases.

G-Protein Coupled Receptors: α1B-Adrenoceptors & 5-HT

Beyond enzymes, indolylpiperidines are potent modulators of GPCRs. Specific derivatives have been synthesized as highly selective4[4]. For example, Compound 12 exhibits sub-nanomolar affinity ( Ki=0.61 nM) and a 40-fold selectivity for the α1B subtype over the α1A subtype[4]. The mechanism of antagonism involves competitive binding at the orthosteric site, effectively preventing endogenous catecholamines from inducing the transmembrane helical shifts required for Gq-protein coupling[5].

Additionally, the scaffold is highly active at central nervous system targets. Derivatives such as SK50895A3 function as6[6], altering DOPA accumulation in the striatum and modulating neuro-signaling pathways. Efforts to create bivalent ligands (combining indolylpiperidines with NSAID pharmacophores) for dual μ-opioid and COX modulation have also been explored, though their efficacy is heavily dictated by strict stereochemical constraints[7].

Quantitative Pharmacological Profiling

The following table summarizes the quantitative binding and inhibitory data for key indolylpiperidine derivatives across their respective primary targets.

| Compound / Derivative | Primary Target | Secondary Target | Affinity / Activity | Mechanism / Conformation |

| Donepezil Analog 13 | AChE / BuChE | - | Potent Dual Inhibition | Extended (AChE) / Flopped (BuChE) |

| Compound 12 | α1B-Adrenoceptor | α1A-Adrenoceptor | Ki=0.61 nM (α1B) | Competitive Antagonist (40x selective) |

| SK50895A3 | 5-HT Receptors | - | High Affinity | Serotonin Agonist / Antagonist |

| Fentanyl-Indomethacin Hybrids | μ-Opioid Receptor | COX Enzymes | Variable / Low Affinity | Dual-pathway modulation |

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in characterizing these compounds, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out artifacts caused by the unique chemical properties of the indolylpiperidine core.

Kinetic Profiling of Cholinesterase Inhibition (Modified Ellman’s Method)

Purpose: To quantify the IC50 of indolylpiperidine derivatives against AChE and BuChE. Causality & Validation: This assay uses DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to spectrophotometrically quantify thiocholine release. Because electron-rich indole rings can occasionally auto-oxidize or react directly with DTNB, a "compound + DTNB" blank is mandatory. This ensures the calculated inhibition reflects true enzyme blockade, not a false positive from reagent depletion.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and acetylthiocholine iodide to 0.5 mM.

-

Enzyme Pre-incubation: In a 96-well microplate, combine the buffer, target enzyme (AChE or BuChE, 0.03 U/mL), and titrations of the indolylpiperidine compound. Incubate for 10 minutes at 25°C to allow the enzyme-inhibitor complex to reach equilibrium.

-

Control Establishment (Self-Validation):

-

Positive Control: Donepezil (known inhibitor) to validate assay sensitivity.

-

Compound Blank: Buffer + DTNB + Compound (NO enzyme) to subtract non-enzymatic background absorbance.

-

-

Reaction Initiation: Add the acetylthiocholine substrate to all wells.

-

Kinetic Read: Immediately monitor absorbance at 412 nm continuously for 5 minutes. Continuous reading validates that the reaction is in the linear, steady-state Michaelis-Menten phase.

Radioligand Displacement for GPCR Affinity (α1B-Adrenoceptors)

Purpose: To determine the absolute binding affinity ( Ki ) of indolylpiperidines at the α1B-adrenoceptor. Causality & Validation: Polyethylenimine (PEI) pre-soaking of filters is critical to prevent the lipophilic indolylpiperidine from binding non-specifically to the glass fiber matrix. Non-specific binding (NSB) is defined using an orthogonal, structurally distinct antagonist to ensure the displacement curve strictly represents orthosteric binding.

-

Membrane Preparation: Isolate membranes from CHO cells stably expressing human α1B-adrenoceptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

-

Assay Assembly: In assay tubes, combine 50 µg of membrane protein, a constant concentration of [3H] -prazosin ( Kd≈0.2 nM), and titrations of the indolylpiperidine compound ( 10−10 to 10−5 M).

-

NSB Definition (Self-Validation): In parallel tubes, add 10 µM phentolamine instead of the test compound to define non-specific binding.

-

Equilibration: Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium of the competitive binding state.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Subject filters to liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Self-validating radioligand binding assay workflow for adrenoceptor affinity quantification.

Sources

- 1. Chameleon-like behavior of indolylpiperidines in complex with cholinesterases targets: Potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolylpiperidine derivatives as potent and selective α1B adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. SK50895A3 - 3-indolylpiperidine derivative, method of its preparation, its use for preparation of pharmaceutical composition and pharmaceutical composition containing them - Google Patents [patents.google.com]

- 7. Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Analytical Profiling of 4-(1H-indol-3-yl)piperidine-1-carboxamide: A Comprehensive Technical Guide

Executive Summary

The compound 4-(1H-indol-3-yl)piperidine-1-carboxamide (CAS: 929975-37-1)[1] represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Featuring an electron-rich indole core linked to a conformationally flexible piperidine ring that terminates in a polar carboxamide group, this structural motif is heavily utilized in the design of central nervous system (CNS) therapeutics. Recent drug discovery campaigns have leveraged this exact scaffold to develop multi-target directed ligands (MTDLs), including blood-brain barrier (BBB) permeable dual inhibitors for Alzheimer's disease[2] and novel hybrid inhibitors targeting histone deacetylases (HDACs) and serotonin (5-HT) receptors[3].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, structural causality, and validated analytical workflows required for rigorous laboratory characterization.

Core Physicochemical Descriptors and Causality

The physicochemical profile of 4-(1H-indol-3-yl)piperidine-1-carboxamide is finely tuned for neuropharmacological applications. The data summarized below highlights how its molecular properties dictate its pharmacokinetic behavior.

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₄H₁₇N₃O | Defines the exact atomic composition and scaffold architecture. |

| Molecular Weight | 243.30 g/mol | Well below the 500 Da threshold (Lipinski's Rule), ensuring high ligand efficiency and favorable passive diffusion. |

| Predicted LogP | ~2.30 | Sits perfectly in the "Goldilocks zone" (2.0–3.0) for CNS drugs, providing enough lipophilicity to partition into the BBB without excessive plasma protein binding[1]. |

| TPSA | ~58.88 Ų | A Topological Polar Surface Area < 90 Ų is critical for avoiding efflux pumps and ensuring rapid CNS penetrance[2]. |

| H-Bond Donors | 2 | The indole NH and carboxamide NH₂ act as critical hydrogen-bond donors for anchoring to target receptor residues. |

| H-Bond Acceptors | 1 | The carboxamide carbonyl (C=O) serves as a rigid, directional vector for polar interactions within receptor cavities. |

Structural and Electronic Considerations

The biological efficacy and chemical stability of this compound are dictated by the interplay of its three distinct structural domains:

-

The Indole Core: The bicyclic indole ring is highly electron-rich, particularly at the C2-C3 positions. This facilitates strong π−π stacking and cation- π interactions with aromatic amino acids (e.g., Phenylalanine, Tryptophan) in the binding pockets of G-protein coupled receptors (GPCRs)[3].

-

The Piperidine Spacer: Acting as a conformational bridge, the piperidine ring predominantly adopts a chair conformation. This minimizes 1,3-diaxial steric clashes by positioning the bulky indole group equatorially, thereby projecting the carboxamide group into the solvent-exposed or polar regions of a receptor target.

-

The Carboxamide Terminus: The piperidine-1-carboxamide functions as a urea-like moiety. The partial double-bond character of the C-N amide bond restricts free rotation, rigidifying the hydrogen-bonding vector and reducing the entropic penalty upon target binding[2].

Analytical Characterization Workflows

To ensure the highest scientific integrity, the characterization of 4-(1H-indol-3-yl)piperidine-1-carboxamide requires self-validating analytical systems. Below are the step-by-step methodologies for LC-MS and NMR profiling.

Protocol 1: LC-MS/MS Profiling for Purity and Degradation

Causality of Method: Formic acid is used as an ion-pairing agent to suppress the ionization of residual silanols on the C18 stationary phase, preventing peak tailing of the basic nitrogen atoms. A gradient method is strictly required to separate the intact compound from highly polar oxidative degradants (e.g., oxindole derivatives).

-

Step 1: Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Step 2: System Initialization (Self-Validation): Run a blank solvent injection (Methanol) followed by a known reference standard to establish a baseline and rule out column carryover.

-

Step 3: Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

-

Step 4: Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for the expected [M+H]+ ion at m/z 244.1 .

Fig 1: Step-by-step LC-MS/MS analytical workflow for compound characterization.

Protocol 2: ¹H and ¹³C NMR Spectroscopy Validation

Causality of Method: The selection of DMSO-d₆ as the NMR solvent is a mechanistic necessity. In protic solvents (e.g., CD₃OD), the acidic indole NH and the carboxamide NH₂ protons undergo rapid deuterium exchange, rendering them invisible. DMSO-d₆ strongly solvates the molecule without contributing exchangeable protons, allowing for definitive structural confirmation.

-

Step 1: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

Step 2: Acquire the ¹H NMR spectrum at 400 MHz or 600 MHz at 298 K.

-

Step 3: Validate key diagnostic signals: Ensure the presence of a broad singlet at ~10.8 ppm (Indole NH) and a distinct signal at ~6.0 ppm corresponding to the two protons of the carboxamide NH₂ group.

Pharmacophoric Significance & Target Interaction

In the context of drug development, 4-(1H-indol-3-yl)piperidine-1-carboxamide acts as a highly efficient binding cassette. When interacting with CNS targets like the 5-HT receptors or cholinesterases[2][3], the molecule utilizes a bipartite binding mechanism. The lipophilic indole ring buries itself into hydrophobic receptor pockets, while the piperidine-carboxamide tail extends toward the solvent-exposed cavity to form critical hydrogen-bonding networks with polar amino acids (e.g., Aspartate or Serine residues).

Fig 2: Pharmacophoric binding interactions of the indole-piperidine-carboxamide scaffold.

Stability, Degradation, and Formulation Considerations

To maintain the scientific integrity of the compound during research and formulation, specific degradation pathways must be mitigated:

-

Oxidative Vulnerability: The electron-rich nature of the indole moiety makes it susceptible to auto-oxidation, particularly under prolonged exposure to UV light or atmospheric oxygen, leading to the formation of oxindole derivatives.

-

Hydrolytic Cleavage: While amides are generally stable, the terminal carboxamide group can undergo hydrolysis to the corresponding piperidine secondary amine and ammonia if exposed to highly acidic (pH < 2) or highly basic (pH > 12) aqueous conditions.

-

Storage Protocol: The compound must be stored as a dry powder in amber-colored vials under an inert atmosphere (Argon or Nitrogen) at ≤−20∘C to ensure long-term stability and prevent oxidative degradation.

References

-

Bharate, S. S., et al. "Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors." European Journal of Medicinal Chemistry, 2024. URL:[Link]

-

Bautista-Aguilera, O. M., et al. "Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules." Journal of Medicinal Chemistry, 2024. URL:[Link]

-

"4-(1H-indol-3-yl)piperidine-1-carboxamide (CAS: 929975-37-1) Product Specifications." AccelaChem. URL:[Link]

Sources

- 1. 929975-37-1,4-(1H-indol-3-yl)piperidine-1-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure-Activity Relationship (SAR) of Indole-Based Compounds in Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2][3] Its unique physicochemical properties, including a bicyclic aromatic system with a hydrogen bond donor, allow it to interact with a vast array of biological targets.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole-based compounds. We will dissect the impact of substitutions at key positions of the indole nucleus—the N1 nitrogen, the C2 and C3 positions of the pyrrole ring, and the C4-C7 positions of the benzene ring—on biological activity. This exploration is grounded in authoritative research and provides field-proven insights for researchers, scientists, and drug development professionals aiming to leverage the indole scaffold in creating next-generation therapeutics.

The Indole Scaffold: A Privileged Pharmacophore

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental motif in numerous endogenous molecules like the neurotransmitter serotonin and the amino acid tryptophan.[2][4][5] This inherent biological relevance explains its frequent appearance in approved drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[6][7][8] The versatility of the indole core allows for extensive chemical modification at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[2][9]

The development of an indole-based therapeutic candidate typically follows a structured workflow that begins with a lead compound and systematically explores modifications to optimize potency, selectivity, and drug-like properties.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 3. Review Reports - The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 4-(1H-indol-3-yl)piperidine-1-carboxamide

Executive Summary

The 4-(1H-indol-3-yl)piperidine-1-carboxamide scaffold represents a confluence of privileged structures in medicinal chemistry. The indole nucleus is a cornerstone of numerous FDA-approved drugs, prized for its ability to interact with a wide array of biological targets, while the piperidine ring is a ubiquitous feature in centrally active and peripherally acting therapeutics.[1][2] This guide provides a comprehensive analysis of the potential therapeutic targets for this specific molecular architecture. By dissecting the contributions of each structural motif, we identify high-probability target classes in oncology, neuropharmacology, and pain/inflammation. Furthermore, we present a robust, multi-step experimental roadmap for target identification, validation, and early-stage drug development, designed to move from broad screening to mechanistic confirmation with scientific rigor.

Introduction: Deconstructing a Privileged Scaffold

The success of a small molecule in drug discovery is profoundly influenced by its core structure. The 4-(1H-indol-3-yl)piperidine-1-carboxamide molecule combines three key pharmacophoric elements:

-

The 1H-Indole Moiety: As a bioisostere of tryptophan, the indole ring is a versatile scaffold found in a multitude of bioactive compounds. Its unique electronic properties and hydrogen-bonding potential allow it to serve as a key recognition element for targets ranging from protein kinases and histone deacetylases (HDACs) to G-protein coupled receptors (GPCRs).[1][3] FDA-approved drugs like Panobinostat (an HDAC inhibitor) and Nintedanib (a multi-tyrosine kinase inhibitor) underscore the therapeutic breadth of the indole core.[1]

-

The Piperidine Ring: This saturated heterocycle is one of the most common fragments in pharmaceuticals, valued for its ability to introduce a basic nitrogen center (if unsubstituted) and a rigid, three-dimensional conformation that can orient substituents for optimal target binding.[2] It is a key component in drugs targeting the central nervous system, such as the acetylcholinesterase inhibitor Donepezil, and in modulators of various receptors and ion channels.[4]

-

The Carboxamide Linker: The N-carboxamide group on the piperidine ring is a critical functional group that can act as both a hydrogen bond donor and acceptor. This feature is instrumental in anchoring the ligand within a protein's binding pocket, often conferring high affinity and selectivity. Piperidine carboxamide structures have been successfully developed as potent antagonists for targets like the TRPV1 ion channel.[5]

This guide synthesizes these individual contributions to build a predictive framework for the therapeutic applications of the title compound and outlines the experimental workflows required to validate these hypotheses.

Part 1: High-Probability Therapeutic Target Classes

An analysis of existing drugs and clinical candidates containing the indole-piperidine scaffold points toward several high-potential therapeutic areas and molecular target families.

Table 1: Summary of Potential Therapeutic Targets and Rationale

| Target Class | Specific Examples | Rationale & Supporting Evidence | Therapeutic Area |

| Protein Kinases | PI3K/AKT/mTOR, EGFR, CDKs, Tyrosine Kinases (VEGFR, PDGFR) | Indole derivatives are well-established kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[3][6] | Oncology |

| Neurotransmitter Receptors & Transporters | Sigma-1 (σ1) Receptor, Serotonin (5-HT) Receptors, Acetylcholinesterase (AChE) | Indolylpiperidine analogs of Donepezil target AChE for Alzheimer's disease.[4] The indole-piperidine scaffold is a key structural element for high-affinity σ1 receptor ligands, relevant for neuropathic pain and neurodegeneration.[7] | Neuropharmacology |

| Ion Channels | Transient Receptor Potential Vanilloid-1 (TRPV1) | Piperidine carboxamides have been explicitly designed as potent TRPV1 antagonists, an emerging target for pain management.[5][8] | Pain & Analgesia |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | The indole ring is present in potent pan-HDAC inhibitors like Panobinostat, used in treating multiple myeloma.[1] | Oncology |

| Chemokine Receptors | CC Chemokine Receptor-3 (CCR3) | Piperidine-4-yl-1H-indoles have been developed as a series of CCR3 antagonists, a target for inflammatory conditions like asthma.[9] | Inflammation & Allergy |

| Other Enzymes | IκB kinase (IKKb), Cathepsin K, α-Glucosidase | Piperidinone derivatives can inhibit IKKb, a key node in the NF-κB inflammatory pathway.[4] Piperidine-carboxamides have also been explored as Cathepsin K inhibitors for osteoporosis and α-glucosidase inhibitors.[10][11] | Inflammation, Metabolic Disease, Osteoporosis |

Part 2: A Roadmap for Target Identification and Validation

A systematic, phased approach is essential to definitively identify the molecular target(s) of 4-(1H-indol-3-yl)piperidine-1-carboxamide and validate its therapeutic potential. The following workflow provides a self-validating system, where each step builds upon the last to generate a comprehensive target dossier.

Workflow Diagram: From Screening to In-Vivo Validation

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the compound.

Phase 4: Selectivity and Preclinical Assessment

-

Selectivity Profiling:

-

Objective: To determine if the compound binds to other related proteins, which could lead to off-target effects.

-

Methodology: If the primary target is a kinase, screen the compound against a large panel of kinases (e.g., >400 kinases in a KINOMEscan panel) at a fixed concentration. For hits, determine the IC50 to quantify the selectivity ratio against the primary target.

-

Causality: High selectivity is a desirable trait for a drug candidate, as it often correlates with a better safety profile.

-

-

Off-Target Liability Assessment:

-

Objective: To proactively identify and mitigate common safety liabilities.

-

Methodology:

-

hERG Inhibition Assay: Test the compound's ability to inhibit the hERG potassium channel using an automated patch-clamp assay. hERG inhibition is a major cause of drug-induced cardiac arrhythmias. [6] 2. CYP450 Inhibition Panel: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) to assess the risk of drug-drug interactions.

-

-

Trustworthiness: Addressing these critical safety endpoints early in the discovery process is essential for a project's viability and is a standard requirement for preclinical development.

-

Conclusion

The 4-(1H-indol-3-yl)piperidine-1-carboxamide scaffold holds considerable promise as a starting point for drug discovery. Its constituent parts are hallmarks of successful therapeutics across oncology, neuropharmacology, and inflammation. The most probable targets include protein kinases (such as AKT), neuroreceptors (like the σ1 receptor), and ion channels (notably TRPV1). The structured, multi-phase experimental workflow detailed in this guide provides a rigorous and validated pathway to not only identify the primary molecular target(s) but also to build a comprehensive data package that can confidently support advancement into lead optimization and preclinical development.

References

-

Zeng W, Han C, Mohammed S, Li S, Song Y, Sun F, Du Y. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Med Chem, 15(3):788–808.

-

Krasavin, M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.

-

Nishikawa, Y., Shindo, M., Kamoshida, K., et al. (1993). Synthesis and pharmacological properties of N-[4-[4-(1H-indol-3-yl) piperidinoalkyl]-2-thiazolyl]alkanesulfonamides as novel antiallergic agents. Chemical & Pharmaceutical Bulletin, 41(7), 1256-1262.

-

Dilyara, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6292.

-

Stary, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(21), 3098–3114.

-

Shaik, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4615.

-

Azevedo, R., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 103, 383-393.

-

Kriegl, J. M., et al. (2015). Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists: insights from a receptor model. Bioorganic & Medicinal Chemistry Letters, 25(3), 535-540.

-

Davies, B. R., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(4), 1699–1710.

-

Kim, J. S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 629–636.

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5349.

-

Chen, Y., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 13(1), 10714.

-

Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572.

-

Player, M. R., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. ResearchGate.

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

-

Scott, C., et al. (2002). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 45(19), 4175-4185.

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists: insights from a receptor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical and Pharmacological Profiling of 4-(1H-indol-3-yl)piperidine-1-carboxamide

Executive Summary

The compound 4-(1H-indol-3-yl)piperidine-1-carboxamide (CAS: 929975-37-1) represents a highly valuable "privileged scaffold" in modern medicinal chemistry . By fusing an electron-rich indole moiety with a conformationally rigid piperidine ring and capping it with a polar carboxamide group, this molecule serves as a critical structural template. It is extensively utilized by drug development professionals for designing ligands that target monoamine receptors, particularly within the serotonin (5-HT) and dopamine G-protein coupled receptor (GPCR) families.

This technical whitepaper deconstructs the molecular identity, physicochemical properties, and experimental workflows required to synthesize, validate, and assay this compound with absolute scientific integrity.

Molecular Identity & Physicochemical Profiling

To effectively utilize this compound in high-throughput screening (HTS) or lead optimization, a rigorous understanding of its molecular identity is required.

The molecular architecture is modular, consisting of three distinct pharmacophoric elements that dictate its exact formula and weight:

-

1H-indol-3-yl group ( C8H6N ): An aromatic bicyclic system that mimics the side chain of the endogenous neurotransmitter tryptophan.

-

Piperidine ring ( C5H9N ): A saturated six-membered nitrogenous heterocycle providing spatial projection.

-

Carboxamide group ( CONH2 ): A polar functional group attached to the piperidine nitrogen, acting as a critical hydrogen bond mediator.

Summing these components yields the exact molecular formula: C14H17N3O . The calculated molecular weight is 243.30 g/mol , which perfectly aligns with Lipinski's Rule of Five for orally bioavailable drugs .

Table 1: Core Physicochemical Parameters

| Parameter | Value | Pharmacological Significance |

| Molecular Formula | C14H17N3O | Defines the exact atomic composition for HRMS validation. |

| Molecular Weight | 243.30 g/mol | Ideal for lead-like compounds; ensures high ligand efficiency. |

| CAS Registry Number | 929975-37-1 | Unique identifier for chemical sourcing and patent literature. |

| Hydrogen Bond Donors | 3 (Indole NH, Amide NH2 ) | Facilitates strong directional interactions with receptor pockets. |

| Hydrogen Bond Acceptors | 1 (Amide C=O) | Engages in dipole interactions with target protein residues. |

| Topological Polar Surface Area | ~72.0 Ų | Predicts excellent blood-brain barrier (BBB) penetration potential. |

Structural Causality in Drug Design

Why is this specific molecular formula and structural arrangement so highly sought after in neuropharmacology?

-

The Indole Core: The indole ring is an isostere of serotonin (5-hydroxytryptamine). It engages in π−π stacking and cation- π interactions with aromatic residues (e.g., phenylalanine, tryptophan) typically found in the orthosteric binding pockets of GPCRs.

-

The Piperidine Linker: The C4-linkage of the piperidine to the indole C3 position forces the molecule into a specific three-dimensional chair conformation. Causality: This rigidity reduces the entropic penalty upon receptor binding compared to flexible alkyl chains, thereby increasing binding affinity.

-